N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
CAS No.: 1706333-87-0
Cat. No.: VC4419360
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706333-87-0 |
|---|---|
| Molecular Formula | C13H18N2O4S |
| Molecular Weight | 298.36 |
| IUPAC Name | N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |
| Standard InChI | InChI=1S/C13H18N2O4S/c1-18-13(4-6-20-9-13)8-15-12(17)11(16)14-7-10-3-2-5-19-10/h2-3,5H,4,6-9H2,1H3,(H,14,16)(H,15,17) |
| Standard InChI Key | MINXSYUOGXVPLO-UHFFFAOYSA-N |
| SMILES | COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide features a central oxalamide backbone (NH–C(=O)–C(=O)–NH) flanked by two heterocyclic substituents:
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Furan-2-ylmethyl group: A five-membered aromatic oxygen-containing ring.
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3-Methoxytetrahydrothiophen-3-ylmethyl group: A saturated sulfur-containing ring with a methoxy substituent at the 3-position.
The compound’s IUPAC name, N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide, reflects its connectivity and functional groups.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄S |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 1706333-87-0 |
| SMILES | COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2 |
| InChI Key | MINXSYUOGXVPLO-UHFFFAOYSA-N |
The tetrahydrothiophene ring adopts a chair conformation, while the furan ring contributes planar aromaticity. The methoxy group enhances solubility in polar solvents .
Synthesis and Stability
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Tetrahydrothiophene Derivative Preparation: 3-Methoxytetrahydrothiophene is functionalized with a methylamine group under basic conditions.
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Oxalamide Coupling: The tetrahydrothiophene-derived amine reacts with oxalyl chloride, followed by condensation with furan-2-ylmethylamine.
Critical parameters:
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Temperature: 0–5°C during acylation to prevent side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).
Stability Profile
Oxalamides are prone to hydrolysis under acidic or alkaline conditions. Stability is maximized by:
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Storage at -20°C under nitrogen.
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Avoidance of aqueous solvents (reported solubility data remains unavailable).
Biological Activity and Mechanisms
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| St.33 (oxalamide) | HeLa | 0.012 |
| St.39 (thiophene) | HT-29 | 0.06 |
The methoxy group in the tetrahydrothiophene ring may enhance membrane permeability, as seen in St.41 (IC₅₀ = 1.10 µM) .
Comparative Analysis with Related Compounds
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide
This analog (CAS: 920366-91-2) shares the oxalamide core but substitutes furan with thiophene:
| Property | Target Compound | Thiophene Analog |
|---|---|---|
| Molecular Weight | 298.36 | 280.40 |
| Tubulin Inhibition | Predicted | 30% at 5 µM |
| Solubility | Low | Moderate in DMSO |
Thiophene derivatives show superior electronic properties for π-stacking interactions in tubulin’s binding pocket .
Future Research Directions
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Structural Optimization:
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Replace the methoxy group with fluorine to improve metabolic stability.
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Introduce sulfone groups to the tetrahydrothiophene ring for enhanced solubility.
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In Vivo Studies:
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Evaluate pharmacokinetics in murine models, focusing on oral bioavailability.
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Target Validation:
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Use cryo-EM to map binding interactions with β-tubulin’s colchicine site.
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